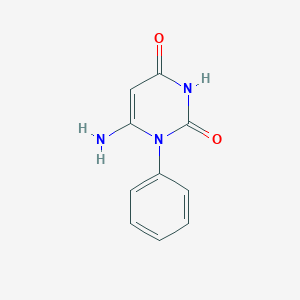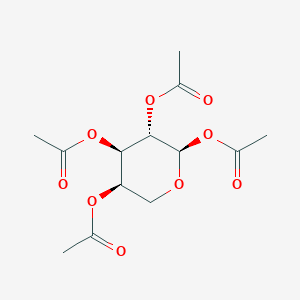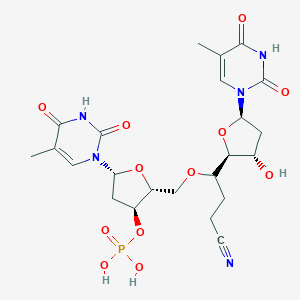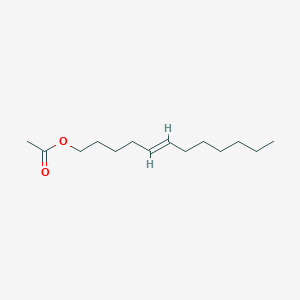
1-Acetoxy-5-dodecene, (5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-5-dodecene, (5E)- is an organic compound with the molecular formula C14H26O2. It is a type of ester formed from the reaction between 5-dodecen-1-ol and acetic acid. This compound is characterized by the presence of a double bond in the E-configuration, which means that the substituents on the double-bonded carbons are on opposite sides. This configuration can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-5-dodecene, (5E)- typically involves the esterification of 5-dodecen-1-ol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or by using acid anhydrides. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of 1-Acetoxy-5-dodecene, (5E)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Acetoxy-5-dodecene, (5E)- can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Epoxides or diols.
Reduction: 5-Dodecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Acetoxy-5-dodecene, (5E)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used in studies involving pheromones and other signaling molecules.
Medicine: Research into its potential therapeutic effects or as a precursor for drug synthesis.
Industry: Used in the manufacture of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-Acetoxy-5-dodecene, (5E)- depends on its application. In biological systems, it may act as a pheromone, interacting with specific receptors in insects or other organisms. The molecular targets and pathways involved can vary, but typically involve binding to olfactory receptors and triggering a signaling cascade that leads to a behavioral response.
Comparison with Similar Compounds
Similar Compounds
5-Dodecen-1-ol, acetate, (Z)-: The Z-isomer of the compound, where the substituents on the double-bonded carbons are on the same side.
8-Dodecen-1-ol, acetate, (E)-: Another ester with a similar structure but with the double bond located at a different position.
9-Dodecen-1-ol, acetate, (E)-: Similar to 1-Acetoxy-5-dodecene, (5E)- but with the double bond at the 9th position.
Uniqueness
The E-configuration of 1-Acetoxy-5-dodecene, (5E)- gives it unique chemical properties compared to its Z-isomer. This configuration can affect its reactivity, boiling point, and interaction with biological receptors, making it distinct in its applications and behavior in chemical reactions.
Properties
CAS No. |
16676-97-4 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(E)-dodec-5-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8+ |
InChI Key |
FOEWNRTZASNZJY-CMDGGOBGSA-N |
SMILES |
CCCCCCC=CCCCCOC(=O)C |
Isomeric SMILES |
CCCCCC/C=C/CCCCOC(=O)C |
Canonical SMILES |
CCCCCCC=CCCCCOC(=O)C |
Key on ui other cas no. |
16676-97-4 16676-96-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
![[(3aR,5S,5aS,6R,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B102760.png)
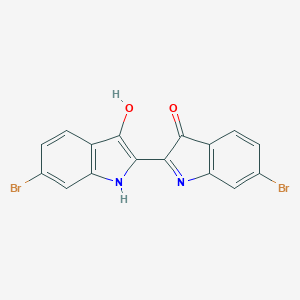
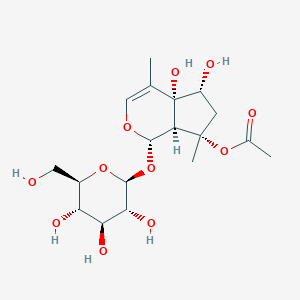
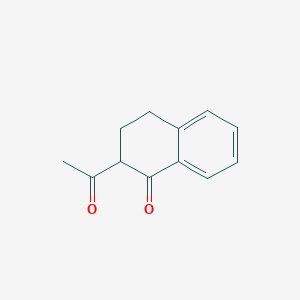


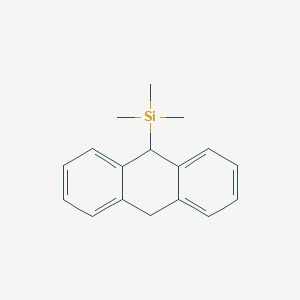
![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)

